Dehydrocrenatidine JAK2-JH1 Kinase Inhibition Selectivity vs. Src and EGFR Pathways
Dehydrocrenatidine inhibits JAK2-JH1 kinase activity in vitro and suppresses STAT3/STAT1 phosphorylation induced by JAKs-JH1 domain overexpression. Critically, Dehydrocrenatidine does NOT show significant effect on Src overexpression or epidermal growth factor (EGF)-induced STAT3 activation, establishing pathway selectivity that distinguishes it from non-selective STAT3 inhibitors [1].
| Evidence Dimension | Effect on STAT3 activation pathway |
|---|---|
| Target Compound Data | Inhibits JAK2-JH1 overexpression-induced STAT3 phosphorylation; NO significant effect on Src-induced STAT3 activation; NO significant effect on EGF-induced STAT3 activation |
| Comparator Or Baseline | Src overexpression (comparator pathway); EGF stimulation (comparator pathway) |
| Quantified Difference | Qualitative difference: inhibition observed for JAK pathway; no inhibition observed for Src or EGF pathways |
| Conditions | In vitro kinase assay; JAKs-JH1 domain overexpression system |
Why This Matters
This pathway selectivity enables Dehydrocrenatidine to be used as a JAK-specific probe compound without confounding off-pathway STAT3 inhibition that would compromise interpretation of signaling experiments.
- [1] Zhang Y, et al. Dehydrocrenatidine is a novel Janus kinase inhibitor. PMID: 25583084. 2015. View Source
